2-methoxyethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid in the presence of fused sodium acetate and glacial acetic acid . The reaction is carried out under reflux conditions, followed by the addition of acetic anhydride and 3-methoxy-4-acetyloxy benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and methoxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2E)-2-[4-(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2E)-2-[4-(ACETYLOXY)BENZYLIDENE]-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
2-METHOXYETHYL 5-[4-(ACETYLOXY)PHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both acetyloxy and methoxyethyl groups
Properties
Molecular Formula |
C20H22N2O6S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-methoxyethyl 5-(4-acetyloxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-11-16(19(25)27-10-9-26-4)17(22-18(24)12(2)29-20(22)21-11)14-5-7-15(8-6-14)28-13(3)23/h5-8,12,17H,9-10H2,1-4H3 |
InChI Key |
PHBSKTVGFAQRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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